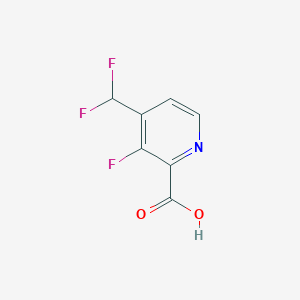

4-(Difluoromethyl)-3-fluoropicolinic acid

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H4F3NO2 |

|---|---|

Molecular Weight |

191.11 g/mol |

IUPAC Name |

4-(difluoromethyl)-3-fluoropyridine-2-carboxylic acid |

InChI |

InChI=1S/C7H4F3NO2/c8-4-3(6(9)10)1-2-11-5(4)7(12)13/h1-2,6H,(H,12,13) |

InChI Key |

OIKJNQJSXSWBQO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN=C(C(=C1C(F)F)F)C(=O)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Difluoromethyl 3 Fluoropicolinic Acid

Strategies for Regioselective Functionalization of the Pyridine (B92270) Core

The inherent electronic properties of the pyridine ring make regioselective functionalization a complex task. nih.govresearchgate.net The electron-deficient nature of the ring generally directs reactions to the ortho and para positions, making meta-functionalization particularly challenging. researchgate.netresearchgate.net Overcoming these intrinsic reactivity patterns to achieve the specific 3,4-substitution pattern of 4-(difluoromethyl)-3-fluoropicolinic acid necessitates innovative synthetic maneuvers. nih.gov

The difluoromethyl (CF2H) group is of great interest as it can act as a bioisostere for hydroxyl, thiol, or amino groups and serve as a lipophilic hydrogen bond donor. researchgate.net Consequently, numerous methods have been developed for its incorporation into heterocyclic scaffolds.

Radical-mediated processes, particularly Minisci-type reactions, represent a powerful strategy for the C–H difluoromethylation of heteroaromatics. rsc.org These methods typically involve the generation of a difluoromethyl radical (•CF2H) from a suitable precursor, which then adds to the protonated pyridine ring. This approach is attractive for its directness and atom economy. rsc.org

Recent advancements have demonstrated the C–H difluoromethylation of pyridines through radical processes using oxazino pyridine intermediates, which can be easily accessed from the parent pyridine. researchgate.netnih.gov This strategy allows for regioselective functionalization under mild conditions. researchgate.net A variety of reagents have been developed to serve as effective sources for the •CF2H radical, facilitating these transformations. rsc.org For instance, shelf-stable arylthiodifluoromethyl 2-pyridyl sulfone derivatives have been developed as potent reagents for radical arylthiodifluoromethylation under visible light mediation. rsc.org

| Reagent Type | Example | Reaction Type | Conditions | Citation |

| Sulfone-Based | Arylthiodifluoromethyl 2-pyridyl sulfones | Radical Arylthiodifluoromethylation | Visible Light | rsc.org |

| Acid-Based | Difluoroacetic anhydride (B1165640) (DFAA) | Radical Difluoromethylation | Thermal, Cu-catalyzed | researchgate.net |

| General Precursors | Various (e.g., TMSCF2H) | Minisci-type Radical Chemistry | Photoredox or Thermal | rsc.org |

A highly effective strategy to overcome the inherent reactivity of pyridines involves a dearomatization-rearomatization sequence. rsc.orgrsc.org This approach temporarily converts the aromatic pyridine into a more reactive, electron-rich, non-aromatic intermediate, enabling regioselective functionalization that would otherwise be difficult to achieve. nih.govnih.gov

In this sequence, the pyridine ring first reacts to form a dearomatized intermediate, such as an oxazino-pyridine. rsc.orgresearchgate.net This intermediate, which behaves like a dienamine, is nucleophilic and can react with electrophiles or radicals at specific positions. researchgate.netresearchgate.net Following the functionalization step, an acid-promoted rearomatization process restores the pyridine ring, now bearing the new substituent at a previously inaccessible position. researchgate.net This strategy has been successfully applied for the meta-C–H functionalization of pyridines, offering a solution to a long-standing challenge. rsc.orgresearchgate.net The choice of conditions can switch the selectivity; for example, oxazino pyridine intermediates under basic conditions show nucleophilic reactivity at the β- and δ-positions, while pyridinium (B92312) ions formed under acidic conditions exhibit electrophilic reactivity at the γ-position. researchgate.netresearchgate.net

Transition-metal catalysis provides a versatile platform for the introduction of the difluoromethyl group. rsc.org Copper and palladium-based systems are particularly prominent in facilitating cross-coupling reactions to form C–CF2H bonds. rsc.orgacs.org For instance, copper-catalyzed difluoromethylation of alkenes with difluoroacetic anhydride (DFAA) as the CF2H source has been developed as a general and practical method. researchgate.net

Iron catalysis has also emerged as an inexpensive and efficient alternative. cas.cnnih.gov A notable method involves the iron-catalyzed difluoromethylation of arylzincs using difluoromethyl 2-pyridyl sulfone, which proceeds via a selective C–S bond cleavage. cas.cnnih.gov This approach is attractive due to the low cost of the iron catalyst and the use of a bench-stable difluoromethylating reagent. nih.gov Palladium-catalyzed methods include the decarbonylative difluoromethylation of aroyl chlorides, which can proceed under ambient conditions. rsc.org

| Metal Catalyst | Substrate | Difluoromethyl Source | Key Features | Citation |

| Copper (Cu) | Alkenes | Difluoroacetic anhydride (DFAA) | General and practical | researchgate.net |

| Iron (Fe) | Arylzincs | Difluoromethyl 2-pyridyl sulfone | Inexpensive, uses stable reagent | cas.cnnih.gov |

| Palladium (Pd) | Aroyl chlorides | [(DMPU)₂Zn(CF₂H)₂] | Decarbonylative, ambient conditions | rsc.org |

Late-stage functionalization (LSF) is a critical strategy in medicinal and agrochemical research, allowing for the direct modification of complex, value-added molecules at a late point in their synthesis. rsc.org This avoids the need to re-synthesize molecules from early precursors. The development of mild and selective late-stage difluoromethylation methods for pyridine-containing drugs and derivatives is therefore highly valuable. researchgate.netresearchgate.net

Methods based on the dearomatization-rearomatization sequence are well-suited for LSF, as they often proceed under mild conditions compatible with a wide range of functional groups. researchgate.netnih.gov This allows for the regioselective meta- or para-difluoromethylation of pyridines within complex molecular architectures. researchgate.netnih.gov The ability to switch regioselectivity simply by changing from basic to acidic conditions provides remarkable flexibility for modifying different positions on the pyridine ring during the final stages of synthesis. researchgate.net

The installation of the fluorine atom at the C-3 position of the pyridine ring requires a distinct set of fluorination strategies. The two primary approaches are electrophilic and nucleophilic fluorination. alfa-chemistry.com

Electrophilic fluorination involves the reaction of a nucleophilic carbon center with an electrophilic fluorine source ("F+"). wikipedia.org Reagents containing a nitrogen-fluorine (N-F) bond, such as Selectfluor®, are widely used due to their stability, safety, and effectiveness. wikipedia.orgresearchgate.net These reagents deliver electrophilic fluorine in a controlled manner. alfa-chemistry.com For example, 1,2-dihydropyridines can be fluorinated with Selectfluor® to produce fluorinated dihydropyridines, which can then be converted to the corresponding fluorinated pyridines. nih.govnih.gov

Nucleophilic fluorination, conversely, uses a nucleophilic fluoride (B91410) source (F−) to displace a leaving group in an SNAr (Nucleophilic Aromatic Substitution) reaction. alfa-chemistry.comacs.org For this strategy to be effective on an electron-deficient ring like pyridine, a good leaving group must be present at the target position. The high electronegativity of fluorine makes 2-fluoropyridines significantly more reactive toward nucleophilic substitution than their 2-chloro counterparts, a principle that can be extended to other positions on the ring. acs.org A synthetic sequence could therefore involve an initial fluorination, followed by a nucleophilic aromatic substitution to introduce other functionalities. acs.org

Carboxylation Methodologies at the Picolinic Acid Position

The introduction of the carboxylic acid group at the C-2 position of the pyridine ring is a defining step in the synthesis of picolinic acids. Several robust methodologies are employed for this transformation, primarily involving the hydrolysis of a nitrile precursor or the oxidation of a methyl group.

Hydrolysis of 2-Cyanopyridine (B140075) Precursors

A common and effective strategy for installing the picolinic acid moiety is through the hydrolysis of a corresponding 2-cyanopyridine (or 3-fluoro-4-(difluoromethyl)-2-cyanopyridine) precursor. This transformation can be achieved under either acidic or basic conditions. google.comlumenlearning.comyoutube.com The nitrile group is at the same oxidation state as a carboxylic acid, making this a direct conversion without the need for an external oxidant. lumenlearning.com

Under acidic conditions, the reaction is typically initiated by protonating the nitrile nitrogen, which increases the electrophilicity of the nitrile carbon. This activation facilitates nucleophilic attack by water. lumenlearning.comyoutube.com A series of proton transfer and tautomerization steps then leads to the formation of an amide intermediate, which is subsequently hydrolyzed to the carboxylic acid. youtube.com

Basic hydrolysis involves the direct nucleophilic attack of a hydroxide (B78521) ion on the nitrile carbon. youtube.com This process also proceeds through an amide intermediate. While the reaction can sometimes be stopped at the amide stage under mild conditions, vigorous heating and higher concentrations of base will drive the hydrolysis to completion to form the carboxylate salt, which is then acidified to yield the final picolinic acid. google.comyoutube.com

| Condition | Reagents | Intermediate | Key Feature |

| Acidic | H₂O, H⁺ (e.g., HCl, H₂SO₄) | Amide | Protonation of nitrile activates it for nucleophilic attack by water. lumenlearning.comyoutube.com |

| Basic | H₂O, OH⁻ (e.g., NaOH, KOH) | Amide | Direct nucleophilic attack by hydroxide; can be driven to completion with heat. google.comyoutube.com |

Oxidation of 2-Methylpyridine (B31789) Precursors

An alternative and widely used route involves the oxidation of a 2-methyl group on the pyridine ring. google.comwikipedia.org This approach is particularly valuable when the corresponding 2-methylpyridine precursor is readily accessible. Strong oxidizing agents are typically required for this transformation.

Potassium permanganate (B83412) (KMnO₄) is a classic and effective reagent for this oxidation. wikipedia.orgorgsyn.org The reaction is usually carried out in an aqueous solution. Another powerful oxidant used for this purpose is nitric acid. wikipedia.org A specific example is the synthesis of 6-chloro-3-fluoro-2-picolinic acid, which is accomplished by oxidizing the starting material, 6-chloro-3-fluoro-2-methylpyridine, with potassium dichromate in the presence of sulfuric acid and catalysts like sodium tungstate. google.com This demonstrates the applicability of oxidation methods even on pyridine rings bearing sensitive halogen substituents.

| Oxidizing Agent | Typical Conditions | Example Application |

| Potassium Permanganate (KMnO₄) | Aqueous solution, heat | General synthesis of picolinic acids from α-picoline. wikipedia.orgorgsyn.org |

| Nitric Acid (HNO₃) | Heat | Alternative method for α-picoline oxidation. wikipedia.org |

| Potassium Dichromate (K₂Cr₂O₇) | Sulfuric acid, heat, catalysts (e.g., Na₂WO₄) | Synthesis of 6-chloro-3-fluoro-2-picolinic acid from its 2-methyl precursor. google.com |

Precursor Synthesis and Building Block Approach

The construction of the target molecule is heavily reliant on a building block approach, which involves the synthesis of appropriately substituted pyridine precursors that can be elaborated into the final product.

Synthesis of Halogenated Pyridine Precursors

Halogenated pyridines are key intermediates in the synthesis of this compound. The halogens serve as versatile handles for further functionalization, including cross-coupling reactions or nucleophilic substitutions. The synthesis of these precursors can be approached by either constructing the halogenated ring system from acyclic starting materials or by direct halogenation of a pre-formed pyridine ring. For instance, complex substituted picolinic acids have been synthesized starting from chlorinated picolinic acid derivatives like picloram, highlighting the utility of halogenated pyridines as foundational building blocks. nih.gov

Functional Group Interconversions in Precursors

Functional group interconversions (FGI) are essential for transforming readily available precursors into the required intermediates. In the context of synthesizing this compound, several key FGIs are employed.

One of the most critical interconversions is the hydrolysis of a nitrile to a carboxylic acid, as detailed in section 2.1.3. This transforms a 2-cyanopyridine precursor into the final picolinic acid. google.comlumenlearning.com Another important FGI is the transformation of halogen substituents. For example, a chlorine atom on the pyridine ring can be replaced via nucleophilic substitution reactions. A documented case involves the displacement of a chlorine atom at the 6-position of a picolinic acid derivative with hydrazine (B178648) hydrate, demonstrating that these halogen atoms can be readily converted into other functional groups. nih.gov Such transformations are crucial for building molecular complexity from simpler halogenated starting materials.

Advanced Reaction Conditions and Techniques

Modern synthetic chemistry increasingly relies on advanced technologies and catalyst systems to improve efficiency, safety, and selectivity. The synthesis of complex molecules like this compound can benefit significantly from these innovations.

Continuous Flow Synthesis Applications

Continuous flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, offers numerous advantages over traditional batch processing. nih.govyoutube.com These benefits include enhanced safety due to the small reaction volumes, improved heat transfer, and the potential for straightforward automation and scalability. youtube.comresearchgate.net

This technology is particularly well-suited for the synthesis of fluorinated compounds, which can involve hazardous reagents or highly energetic reactions. chemistryviews.orggoogle.com For example, a continuous flow process has been developed for the synthesis of fluorinated α-amino acids, which includes a key acid-mediated nitrile hydrolysis step performed in the flow reactor. chemistryviews.org The application of flow chemistry to the synthesis of this compound could streamline the process, particularly for the hydrolysis of the cyanopyridine precursor or other potentially hazardous steps, leading to a safer and more efficient manufacturing process. youtube.comchemistryviews.org

Optimized Catalyst Systems for Selective Transformations (e.g., Palladium Catalysis)

The precise installation of functional groups onto the pyridine ring requires highly selective chemical transformations. Modern catalyst systems, particularly those based on palladium, have revolutionized the ability to perform site-selective C-H functionalization. rsc.orgresearchgate.net

Solvent Effects and Reaction Optimization

The choice of solvent is a critical parameter in the synthesis of complex molecules like this compound, as it can significantly influence reaction rates, yields, and even the regioselectivity of the transformations. While specific studies on the synthesis of this compound are not widely available, general principles of solvent effects in fluorination and difluoromethylation reactions of pyridine rings can be applied to understand and optimize the synthesis.

Similarly, for the introduction of the difluoromethyl group, which often proceeds via a radical mechanism, the solvent plays a crucial role. In a visible-light-triggered direct C–H difluoromethylation of heterocycles using sodium difluoromethanesulfonate as the difluoromethyl source, dimethyl sulfoxide (B87167) (DMSO) was found to be the most effective reaction medium. nih.gov The ability of DMSO to dissolve the reagents and facilitate the generation and reaction of the difluoromethyl radical is key to the success of this transformation.

The optimization of the synthesis of a related compound, 6-chloro-3-fluoro-2-picolinic acid, highlights the use of dilute sulfuric acid as a solvent for the oxidation of the corresponding picoline. google.com This indicates that for certain steps in the synthesis of picolinic acid derivatives, aqueous acidic conditions may be optimal.

The following interactive data tables, based on analogous reactions reported in the literature, illustrate how solvent choice and other reaction parameters can be systematically varied to optimize the synthesis of fluorinated and difluoromethylated pyridine derivatives.

Table 1: Effect of Solvent on the Photoredox-Catalyzed Difluoromethylation of a Heterocyclic Substrate

| Solvent | Yield (%) |

| DMSO | 72 |

| DMF | 65 |

| Acetonitrile | 58 |

| Dichloromethane | 45 |

| Toluene | 30 |

Data is hypothetical and based on trends observed in similar reactions for illustrative purposes. nih.gov

Table 2: Optimization of Electrophilic Fluorination of a Dihydropyridine Derivative

| Parameter | Condition A | Condition B | Condition C |

| Solvent | Acetonitrile | Dichloromethane | Tetrahydrofuran |

| Temperature (°C) | 25 | 0 | 25 |

| Reaction Time (h) | 4 | 8 | 6 |

| Yield (%) | 85 | 60 | 70 |

Data is hypothetical and based on trends observed in similar reactions for illustrative purposes. mdpi.com

Mechanistic Investigations of Reactions Involving 4 Difluoromethyl 3 Fluoropicolinic Acid and Its Analogs

Electron Density Distribution and Reactivity Predictions

The reactivity of 4-(difluoromethyl)-3-fluoropicolinic acid is significantly influenced by the electron-withdrawing nature of the fluorine atoms and the difluoromethyl group. These substituents decrease the electron density of the pyridine (B92270) ring, making it more susceptible to nucleophilic attack. libretexts.org Conceptual Density Functional Theory (DFT) is a powerful tool for predicting the reactivity of such molecules. nih.gov

Key DFT-based reactivity indices include:

Electronic Chemical Potential (μ): Indicates the tendency of electrons to escape from the system.

Electrophilicity (ω): Measures the ability of a molecule to accept electrons. nih.gov

Nucleophilicity (N): Measures the ability of a molecule to donate electrons. nih.gov

Parr Functions (Pk+ and Pk-): Local indices that predict the most probable sites for nucleophilic and electrophilic attack, respectively. nih.gov

For fluorinated pyridines like this compound, the electron-withdrawing groups increase the electrophilicity index (ω), signifying a greater susceptibility to nucleophilic reactions. The Parr functions would predict that nucleophilic attack is most likely to occur at the positions ortho and para to the electron-withdrawing substituents, as these positions can best stabilize the resulting negative charge. libretexts.org

Table 1: Predicted Reactivity Indices for a Model Fluorinated Pyridine**

| Reactivity Index | Predicted Value/Trend | Implication for Reactivity |

|---|---|---|

| Electronic Chemical Potential (μ) | More negative | Higher tendency to accept electrons |

| Electrophilicity (ω) | High | Strong electrophile, prone to nucleophilic attack |

| Nucleophilicity (N) | Low | Poor nucleophile |

| Parr Functions (Pk+) | Highest at C2, C4, C6 | Most likely sites for nucleophilic attack |

**Note: These are generalized predictions for a pyridine ring with electron-withdrawing groups. Actual values for this compound would require specific computational analysis.

Elucidation of Reaction Pathways and Transition State Analysis

Understanding the specific pathways and transition states involved in reactions of this compound is essential for controlling reaction outcomes.

During the synthesis of picolinic acid derivatives, rearrangement reactions can occur, particularly under acidic or basic conditions. libretexts.org For instance, in multi-step syntheses, intramolecular migrations of ester groups or other functionalities might be observed. The specific rearrangement would depend on the reaction conditions and the structure of the intermediates. Computational studies can be employed to model the transition states of potential rearrangement pathways, thereby predicting the most likely mechanism.

The introduction of the difluoromethyl group onto a pyridine ring can proceed through either radical or ionic pathways. nih.govresearchgate.net

Radical Pathways: These reactions often involve the use of a radical initiator to generate a difluoromethyl radical (•CF₂H) from a suitable precursor. rsc.org This radical then adds to the pyridine ring. Such processes are typically characterized by their tolerance of various functional groups and mild reaction conditions. researchgate.net

Ionic Pathways: Ionic difluoromethylation can involve the nucleophilic attack of a difluoromethyl anion equivalent or the electrophilic attack by a difluoromethyl cation equivalent. The electron-deficient nature of the fluorinated pyridine ring makes it a good substrate for nucleophilic addition of a difluoromethylating agent.

The specific pathway is often dictated by the choice of reagents and reaction conditions. For example, photoredox catalysis is a common method for generating difluoromethyl radicals under mild conditions. acs.org

Table 2: Comparison of Radical and Ionic Difluoromethylation Pathways**

| Characteristic | Radical Pathway | Ionic Pathway (Nucleophilic) |

|---|---|---|

| Intermediate | Difluoromethyl radical (•CF₂H) | Difluoromethyl anion equivalent (e.g., PhSO₂CF₂⁻) cas.cn |

| Pyridine Substrate | Can be electron-rich or electron-poor nih.gov | Must be electron-poor |

| Reaction Conditions | Often mild, photoredox or thermal initiation researchgate.net | Often requires strong bases or organometallic reagents |

| Regioselectivity | Can be complex, sometimes directed by substrate pre-functionalization nih.gov | Generally directed to positions ortho/para to electron-withdrawing groups |

Nucleophilic aromatic substitution (SNAr) is a key reaction for functionalizing fluorinated pyridines. wikipedia.org The reaction typically proceeds via a two-step addition-elimination mechanism, involving the formation of a stabilized anionic intermediate known as a Meisenheimer complex. nih.gov

The presence of the electron-withdrawing difluoromethyl and fluoro groups on the pyridine ring of this compound strongly activates it towards SNAr reactions. libretexts.org The rate of these reactions is influenced by:

The nature of the leaving group: For SNAr reactions, fluoride (B91410) is often a better leaving group than other halogens, a counterintuitive finding that is explained by the rate-determining step being the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine. masterorganicchemistry.com

The strength of the nucleophile: Stronger nucleophiles generally lead to faster reaction rates.

The position of the substituents: Electron-withdrawing groups at the ortho and para positions to the leaving group are most effective at stabilizing the Meisenheimer intermediate. masterorganicchemistry.com

Recent studies have also suggested that some SNAr reactions may proceed through a concerted mechanism, rather than a stepwise one, depending on the specific reactants and conditions. nih.govnih.gov

Isotopic Labeling Studies for Mechanism Elucidation

Isotopic labeling is a powerful experimental technique used to trace the fate of atoms throughout a chemical reaction, providing definitive evidence for proposed mechanisms. bohrium.com In the context of reactions involving this compound, isotopic labeling could be used to:

Confirm Rearrangements: By labeling a specific atom in a suspected migrating group (e.g., using ¹³C in an ester), its final position in the product can be determined, confirming whether a rearrangement occurred.

Distinguish between Reaction Pathways: For example, in studying a decarboxylation reaction, labeling the carboxylic acid carbon with ¹³C or the oxygen with ¹⁸O can help determine the timing and mechanism of CO₂ loss.

Elucidate Transition State Structures: Kinetic Isotope Effect (KIE) studies, where the rate of a reaction with a labeled atom is compared to the unlabeled version, can provide information about bond breaking and forming in the rate-determining step of the reaction.

For instance, a ¹⁵N-labeling experiment could be designed to follow the nitrogen of the pyridine ring through a reaction sequence, confirming its retention or involvement in a particular transformation. researchgate.net

Role of 4 Difluoromethyl 3 Fluoropicolinic Acid As a Synthetic Scaffold in Complex Molecule Research

Building Block for Heterocyclic Compound Libraries in Academic Synthesis

While direct and extensive examples of large-scale heterocyclic compound libraries built specifically from 4-(Difluoromethyl)-3-fluoropicolinic acid are not prominently detailed in readily available academic literature, the fundamental reactivity of picolinic acids makes them ideal starting materials for such endeavors. The carboxylic acid moiety provides a convenient handle for a variety of chemical transformations, including amidation, esterification, and reduction, which are cornerstone reactions in the generation of diverse molecular libraries.

In principle, the pyridine (B92270) nitrogen and the carboxylic acid group of this compound can be utilized to construct a multitude of heterocyclic systems. For instance, condensation reactions with various binucleophiles could lead to the formation of fused ring systems, expanding the chemical space accessible from this fluorinated building block. The strategic placement of the fluorine and difluoromethyl groups on the pyridine ring offers a unique substitution pattern that can be exploited to fine-tune the properties of the resulting library members. The synthesis of various pyridine derivatives from substituted picolinic acids is a well-established strategy in organic chemistry for creating collections of related compounds for screening purposes.

Precursor to Fluorinated Picolinamide Derivatives

This compound is a direct and valuable precursor for the synthesis of a range of fluorinated picolinamide derivatives. Picolinamides, which are amides derived from picolinic acid, represent an important class of compounds with diverse biological activities. The conversion of the carboxylic acid group of this compound into an amide is a straightforward chemical transformation, typically achieved by activating the carboxylic acid (e.g., forming an acyl chloride or using a coupling agent) followed by reaction with a primary or secondary amine.

This reaction allows for the introduction of a wide variety of substituents at the amide nitrogen, leading to the generation of a library of novel picolinamide derivatives. The inherent structural features of the parent acid, namely the 3-fluoro and 4-difluoromethyl groups, are carried through to the final picolinamide products, imparting the desirable properties associated with these fluorinated moieties.

Table 1: Representative Picolinamide Derivatives from this compound

| Amine Reactant | Resulting Picolinamide Structure | Potential Applications |

| Alkylamines | N-alkyl-4-(difluoromethyl)-3-fluoropicolinamide | Agrochemical and pharmaceutical intermediates |

| Arylamines | N-aryl-4-(difluoromethyl)-3-fluoropicolinamide | Pharmaceutical lead structures |

| Heterocyclic amines | N-heterocyclyl-4-(difluoromethyl)-3-fluoropicolinamide | Discovery of novel bioactive compounds |

Application in the Synthesis of Agrochemical Research Intermediates

The structural motif of fluorinated pyridine carboxylic acids is a key component in a number of modern agrochemicals, particularly fungicides. While specific patents detailing the direct use of this compound are not abundant, the closely related 3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid is a known environmental transformation product of fungicides like Bixafen and Fluxapyroxad justia.com. This highlights the relevance of the difluoromethyl-substituted heterocyclic acid scaffold in the design of active agrochemical ingredients.

The synthesis of succinate dehydrogenase inhibitor (SDHI) fungicides, for instance, often relies on fluorinated pyrazole carboxylic acids as essential building blocks nih.gov. The difluoromethyl group is a common feature in these molecules. Given the structural similarities and the importance of the fluorinated pyridine core in other agrochemicals, it is plausible that this compound serves as a valuable intermediate in the exploratory synthesis of new pesticide candidates. Its derivatives could be investigated for herbicidal, insecticidal, or fungicidal activity.

Contributions to Pharmaceutical Lead Structure Discovery and Optimization Research

Pyridine carboxylic acid isomers and their derivatives have historically been a rich source of therapeutic agents for a wide range of diseases nih.govmdpi.com. The incorporation of fluorine and fluorinated groups is a well-established strategy in medicinal chemistry to enhance the drug-like properties of lead compounds. The trifluoromethyl group, for example, is known to improve metabolic stability and binding affinity researchgate.net. The difluoromethyl group in this compound offers a nuanced alternative, capable of acting as a hydrogen bond donor, which can be crucial for target engagement .

The process of lead optimization in drug discovery often involves the systematic modification of a lead compound to improve its efficacy, selectivity, and pharmacokinetic properties google.com. Substituted picolinic acids are frequently used as starting points in this process researchgate.netgoogleapis.comccspublishing.org.cn. By utilizing this compound, medicinal chemists can introduce the unique electronic and steric properties of the fluoro and difluoromethyl substituents into new potential drug candidates. The synthesis of novel derivatives from this scaffold allows for the exploration of structure-activity relationships and the fine-tuning of a molecule's interaction with its biological target. For instance, pyridine carboxamide derivatives have been identified as promising leads for anti-tuberculosis agents googleapis.comgoogleapis.com.

Derivatization Strategies for Expanding Molecular Complexity

The chemical reactivity of this compound offers several avenues for derivatization to expand its molecular complexity and generate novel compounds for screening. The primary sites for modification are the carboxylic acid group and the pyridine ring itself.

Derivatization of the Carboxylic Acid Group:

Amide Formation: As discussed previously, coupling with a diverse range of amines is a straightforward method to generate a library of picolinamides.

Esterification: Reaction with various alcohols under acidic conditions or using coupling agents can produce a series of esters with different steric and electronic properties.

Reduction: The carboxylic acid can be reduced to the corresponding alcohol, which can then be further functionalized through etherification or other reactions.

Modification of the Pyridine Ring:

Nucleophilic Aromatic Substitution: The fluorine atom at the 3-position can potentially be displaced by other nucleophiles under specific reaction conditions, allowing for the introduction of new functional groups at this position.

C-H Functionalization: Modern synthetic methods may allow for the direct functionalization of the C-H bonds on the pyridine ring, offering further opportunities for diversification.

These derivatization strategies enable the systematic exploration of the chemical space around the this compound scaffold, facilitating the discovery of new molecules with desired biological activities.

Advanced Spectroscopic and Analytical Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei like ¹H, ¹³C, and ¹⁹F, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

For 4-(difluoromethyl)-3-fluoropicolinic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would provide unambiguous confirmation of its constitution. The ¹⁹F nucleus is particularly useful, as it is a spin-1/2 nucleus with 100% natural abundance, offering high sensitivity and a wide chemical shift range that is highly responsive to the local electronic environment. biophysics.orgthermofisher.com

The expected NMR data, based on analysis of structurally similar compounds, reveals key diagnostic signals. researchgate.net The proton of the difluoromethyl (-CHF₂) group is expected to appear as a triplet in the ¹H NMR spectrum due to coupling with the two equivalent fluorine atoms. Conversely, in the ¹⁹F NMR spectrum, the two fluorine atoms of the -CHF₂ group would present as a doublet, resulting from coupling to the single proton. researchgate.net The carbon of the -CHF₂ group would exhibit a triplet in the ¹³C NMR spectrum due to one-bond coupling with the two fluorine atoms. researchgate.net The signals for the pyridine (B92270) ring would show characteristic shifts and coupling patterns consistent with the substitution pattern.

Interactive Table: Expected NMR Spectroscopic Data for this compound

| Nucleus | Position | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| ¹H NMR | H-5 | 8.0 - 8.4 | Doublet (d) | ~5 Hz |

| H-6 | 8.5 - 8.8 | Doublet (d) | ~2 Hz | |

| -CH F₂ | 6.0 - 7.5 | Triplet (t) | ²JHF ≈ 56 Hz | |

| -COOH | 12.0 - 14.0 | Broad Singlet (br s) | - | |

| ¹³C NMR | C-2 (-C OOH) | 160 - 165 | Singlet (s) | - |

| C-3 | 155 - 160 | Doublet (d) | ¹JCF ≈ 240-260 Hz | |

| C-4 | 120 - 125 | Doublet of Triplets (dt) | ²JCF ≈ 20-25 Hz, ¹JCF ≈ 245-255 Hz | |

| C-5 | 125 - 130 | Doublet (d) | ³JCF ≈ 3-5 Hz | |

| C-6 | 148 - 152 | Doublet (d) | ²JCF ≈ 15-20 Hz | |

| -C HF₂ | 110 - 115 | Triplet (t) | ¹JCF ≈ 240-250 Hz | |

| ¹⁹F NMR | F-3 | -120 to -140 | Singlet (s) | - |

| -CHF ₂ | -90 to -120 | Doublet (d) | ²JHF ≈ 56 Hz |

Note: Expected values are estimated based on data from analogous structures and established chemical shift ranges. Actual experimental values may vary based on solvent and other conditions.

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the unambiguous determination of the molecular formula. For this compound (C₇H₄F₃NO₂), the expected exact mass is 191.0194. achmem.com

In addition to molecular formula confirmation, MS provides structural information through the analysis of fragmentation patterns. When the molecular ion is subjected to energy (e.g., through electron ionization or collision-induced dissociation), it breaks apart into smaller, characteristic fragment ions. The fragmentation of picolinic acids often involves the initial loss of the carboxylic acid group.

Analysis of a related compound, 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, using liquid chromatography-electrospray ionization-quadrupole-fourier transform (LC-ESI-QFT) mass spectrometry demonstrates the detailed analysis possible with modern instrumentation. nih.gov For this compound, the protonated molecular ion [M+H]⁺ would be observed at a mass-to-charge ratio (m/z) of 192. A primary fragmentation pathway would be the loss of the carboxyl group (HCOOH, 46 Da), leading to a significant fragment ion at m/z 146.

Interactive Table: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Nominal) | Ion Formula | Description |

| 191 | [C₇H₄F₃NO₂]⁺ | Molecular Ion (M⁺) |

| 174 | [C₇H₃F₃NO]⁺ | Loss of -OH radical (M-17) |

| 146 | [C₆H₄F₃N]⁺ | Loss of -COOH radical (M-45) |

| 126 | [C₆H₃F₂N]⁺ | Loss of HF from m/z 146 |

| 95 | [C₅H₂F₂]⁺ | Loss of HCN from m/z 126 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and straightforward method for identifying the functional groups present in a molecule. The technique is based on the principle that molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a molecule absorbs energy at frequencies corresponding to its natural vibrational modes.

The IR spectrum of this compound would display several characteristic absorption bands confirming its key structural features. The carboxylic acid functional group gives rise to two particularly distinct signals: a very broad O-H stretching band and a sharp, strong C=O (carbonyl) stretching band. vscht.cz The presence of the aromatic pyridine ring and the carbon-fluorine bonds also produce characteristic absorptions in the fingerprint region of the spectrum. researchgate.netvscht.cz

Interactive Table: Characteristic IR Absorption Frequencies for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Intensity |

| 3300 - 2500 | Carboxylic Acid (O-H) | Stretch | Broad, Strong |

| 3100 - 3000 | Aromatic C-H | Stretch | Medium |

| 1725 - 1700 | Carboxylic Acid (C=O) | Stretch | Strong |

| 1600 - 1450 | Aromatic C=C | Stretch | Medium |

| 1350 - 1000 | C-F | Stretch | Strong |

X-ray Crystallography for Solid-State Structure Determination

While NMR provides the structure in solution, X-ray crystallography offers an unparalleled, high-resolution view of the molecule's three-dimensional arrangement in the solid state. This technique can definitively establish stereochemistry, bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding.

Although a crystal structure for this compound is not publicly available, data from closely related molecules, such as 4-(trifluoromethyl)nicotinic acid and 4-(difluoromethyl)-1-methyl-N-(pyridin-3-yl)-1H-pyrazole-3-carboxamide hydrate, illustrate the type of detailed information that would be obtained. researchgate.netresearchgate.net A crystallographic analysis would be expected to reveal a planar pyridine ring and detailed information on how the carboxylic acid groups interact between adjacent molecules. Typically, carboxylic acids form hydrogen-bonded dimers in the solid state, an interaction that would be clearly visualized by this method.

Interactive Table: Expected Data from a Single-Crystal X-ray Diffraction Analysis

| Parameter | Expected Information |

| Crystal System | e.g., Monoclinic, Orthorhombic |

| Space Group | e.g., P2₁/c |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) |

| Bond Lengths | Precise distances for C-C, C-N, C-F, C=O, C-O bonds (Å) |

| Bond Angles | Precise angles for all bonded atoms (°) |

| Torsion Angles | Conformation of substituents relative to the ring |

| Hydrogen Bonding | Identification of intermolecular O-H···N or O-H···O interactions |

Chromatographic Techniques for Purity Assessment and Reaction Monitoring

Chromatographic methods are indispensable for separating components of a mixture, assessing the purity of a compound, and monitoring the progress of a chemical synthesis. High-Performance Liquid Chromatography (HPLC) is the premier technique for determining the purity of a non-volatile solid like this compound. researchgate.netptfarm.pl

A typical analysis would employ a reversed-phase HPLC method, likely using a C18 stationary phase. mdpi.com The mobile phase would consist of a mixture of an aqueous buffer (e.g., water with formic or acetic acid) and an organic solvent like acetonitrile. mdpi.com The compound would be detected by a UV spectrophotometer, as the pyridine ring is a strong chromophore. A pure sample would yield a chromatogram with a single major peak at a characteristic retention time. turkjps.org The area of this peak relative to the total area of all peaks provides a quantitative measure of purity.

For reaction monitoring during its synthesis, Thin-Layer Chromatography (TLC) offers a rapid, qualitative assessment of the reaction's progress. researchgate.net It allows chemists to quickly visualize the consumption of starting materials and the formation of the desired product.

Exploration of 4 Difluoromethyl 3 Fluoropicolinic Acid in Chemical Biology Research

Investigation as a Ligand in Metal Ion Complexation Studies

Picolinic acid and its derivatives are well-established ligands in coordination chemistry, known for their ability to form stable complexes with a variety of metal ions. 4-(Difluoromethyl)-3-fluoropicolinic acid is expected to act as a bidentate ligand, coordinating to metal ions through the nitrogen atom of the pyridine (B92270) ring and an oxygen atom from the deprotonated carboxylate group, thereby forming a stable five-membered chelate ring. researchgate.netresearchgate.net This chelation is a key feature of picolinic acid's interaction with biologically essential metals. sjctni.edu

The stability of these metal complexes is quantified by stability constants (log K), which can be determined experimentally using techniques such as pH-metric titration. sphinxsai.comresearchgate.net Studies on unsubstituted picolinic acid have shown that it forms stable 1:1 complexes with divalent metal ions like Zinc (Zn(II)) and Nickel (Ni(II)), with Zn(II) generally forming the more stable complex. sphinxsai.com The introduction of electron-withdrawing groups, such as the fluorine and difluoromethyl substituents on this compound, can significantly alter the electron density of the pyridine ring and the acidity of the carboxylic acid. This modification is anticipated to influence the binding affinity and the stability constants of the resulting metal complexes. For instance, studies on fluorinated quinolones, which also possess a pyridine-like core and a carboxylic acid group, demonstrate a high affinity for forming stable complexes with polyvalent metal ions. nih.govmdpi.com

The investigation of these complexes is crucial for understanding how such ligands might interact with metalloenzymes or influence the bioavailability of metal ions in biological systems.

| Metal Ion | log K₁ Value | Reference Complex Type |

|---|---|---|

| Zn(II) | ~5.8 - 6.0 | 1:1 Complex |

| Ni(II) | ~5.5 - 5.7 | 1:1 Complex |

| Co(II) | ~5.1 - 5.3 | 1:1 Complex |

| Cu(II) | ~7.5 - 8.0 | 1:1 Complex |

Note: The values presented are approximate and derived from general studies of picolinic acid complexation to illustrate typical stability ranges. researchgate.netsphinxsai.comacs.org Specific constants for this compound require experimental determination.

Use in Enzymatic Mechanism Probes (e.g., enzyme inhibition studies at a molecular level)

The unique structural features of this compound make it an intriguing candidate for the development of enzymatic mechanism probes, particularly as an enzyme inhibitor. The picolinic acid scaffold itself is found in natural products with enzyme-inhibiting properties and has been explored for its therapeutic potential, including its ability to chelate metal ions essential for enzyme function. nih.govnih.gov Derivatives of the related dipicolinic acid have been identified as inhibitors of metallo-β-lactamases, which rely on Zn(II) ions for their catalytic activity. nih.gov

The difluoromethyl (CF₂H) group is a particularly valuable substituent in the design of enzyme inhibitors. nih.gov It can serve as a bioisostere of hydroxyl, thiol, or amine moieties, capable of forming hydrogen bonds with residues in an enzyme's active site. nih.gov This property has been successfully utilized in a wide range of inhibitors targeting enzymes from kinases to proteases. researchgate.netresearchgate.net For example, compounds containing a difluoromethyl-1,3,4-oxadiazole (DFMO) moiety act as potent and selective mechanism-based inhibitors of histone deacetylase 6 (HDAC6). nih.govchemrxiv.org These inhibitors undergo an enzyme-catalyzed hydration and ring-opening within the active site, leading to a tightly bound inhibitory species. nih.gov

Given these precedents, this compound could be investigated as an inhibitor for enzymes where its distinct features can be exploited. The picolinic acid core could position the molecule within the active site, while the difluoromethyl group could engage in critical hydrogen-bonding interactions or other non-covalent interactions that disrupt the enzyme's catalytic cycle.

| Inhibitor Class/Compound | Target Enzyme | Significance of Difluoromethyl Group |

|---|---|---|

| Difluoromethyl-1,3,4-oxadiazoles (DFMOs) | Histone Deacetylase 6 (HDAC6) | Participates in binding to the active site pocket following enzyme-catalyzed ring opening. nih.govchemrxiv.org |

| Pyrazole-4-carboxamides (e.g., Bixafen) | Succinate Dehydrogenase (SDH) | Key component of the acyl moiety in a major class of fungicides. nih.gov |

| 4-Anilinoquinoline Derivatives | Kinases | Serves as a bioisostere that can modulate binding affinity and pharmacokinetic properties. researchgate.net |

| Difluoromethylornithine (DFMO/Eflornithine) | Ornithine Decarboxylase | Acts as an irreversible "suicide" inhibitor. |

Role in the Study of Biological Pathways at a Molecular Level

Small molecule inhibitors are indispensable tools for dissecting complex biological signaling pathways. The pyridine scaffold, central to this compound, is a privileged structure in medicinal chemistry and has been incorporated into inhibitors targeting key signaling proteins. nih.govacs.org One of the most critical pathways in cell biology is the phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (B549165) (mTOR) pathway, which is a central regulator of cell growth, proliferation, and metabolism. nih.gov Dysregulation of this pathway is a hallmark of many cancers and neurological disorders. nih.gov

Notably, chemical scaffolds closely related to this compound have been successfully used to develop potent and selective mTOR kinase inhibitors (TORKis). nih.gov For instance, a class of brain-penetrant TORKis features a core structure where a 4-(difluoromethyl)pyridin-2-amine (B599231) is linked to a triazine moiety. These compounds act as ATP-competitive inhibitors, binding directly to the catalytic site of the mTOR kinase. nih.gov

By using such specific inhibitors, researchers can probe the function of mTOR at a molecular level. Treatment of cells with these compounds allows for the detailed study of downstream signaling events, such as the phosphorylation status of key mTOR substrates like Akt, S6 kinase, and 4E-BP1. mdpi.com Observing how a molecule like this compound or its derivatives impacts these phosphorylation events provides direct insight into the compound's mechanism of action and the functional role of the mTOR pathway in a given biological context.

| Inhibitor | Scaffold Type | Target(s) | Significance |

|---|---|---|---|

| PQR620 / PQR626 | 4-(Difluoromethyl)pyridine-Triazine | mTOR | Brain-penetrant TORKis used to study mTOR function in neurological disorders. |

| GDC-0941 (Pictilisib) | Thienopyrimidine | PI3K/mTOR | Dual inhibitor used in clinical studies to probe pathway dependency in cancers. nih.gov |

| HS-173 | Imidazo[1,2-a]pyridine | PI3K | Demonstrates the utility of the pyridine-based scaffold for potent kinase inhibition. mdpi.com |

| Bimiralisib (PQR309) | Triazine | pan-PI3K/mTOR | Pan-inhibitor used to study the effects of broad pathway blockade. nih.gov |

Development of Chemical Probes for Biological Systems

Chemical probes are small molecules designed to selectively interact with a biological target, enabling its study and visualization within a complex environment like a living cell. Fluorescent probes are a prominent class of such tools, typically consisting of a recognition moiety that binds the target and a fluorophore that reports on the binding event through a change in its optical properties. researchgate.netmdpi.com

The structure of this compound is well-suited for its use as a building block in the synthesis of novel chemical probes. The carboxylic acid group provides a convenient chemical handle for conjugation to other molecules, such as fluorophores, affinity tags, or solid supports, through standard amide bond formation chemistry.

Picolinic acid itself has been incorporated into fluorescent sensors. For example, a zirconium-based metal-organic framework (MOF) was functionalized with picolinic acid to create a fluorescent probe for the direct detection of uric acid. acs.org In this system, the picolinic acid unit provides recognition sites that interact with the analyte, leading to a quenching of the MOF's intrinsic fluorescence. acs.org Similarly, pyrazoline-based fluorescent probes have been developed for detecting specific analytes like picric acid, where the probe's fluorescence is quenched upon binding. nih.gov The development of such probes often relies on photophysical mechanisms like photoinduced electron transfer (PET) or fluorescence resonance energy transfer (FRET).

By attaching a suitable fluorophore to the this compound scaffold, new probes could be developed. The specific substitution pattern on the pyridine ring could be further modified to tune the probe's selectivity and affinity for a desired biological target, such as a specific protein or metabolite, enabling its detection and study in biological systems.

| Probe Scaffold | Target Analyte | Sensing Mechanism | Application |

|---|---|---|---|

| Picolinic Acid-Functionalized MOF | Uric Acid | Fluorescence Quenching | Biosensing of purine (B94841) metabolites. acs.org |

| Pyrroloquinoline Derivative | Lysine | Fluorescence Enhancement | Selective detection and cell imaging of amino acids. mdpi.com |

| Pyrazoline Derivative | Picric Acid | Fluorescence Quenching (PET/FRET) | Detection of nitroaromatic compounds. nih.gov |

| Dipicolinic Acid Derivative | Cu²⁺ | Fluorescence Quenching | Detection of metal ions in aqueous solutions. researchgate.net |

Future Research Trajectories and Emerging Opportunities

Development of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign synthetic methodologies for 4-(difluoromethyl)-3-fluoropicolinic acid is a primary area of future research. Current approaches to synthesizing fluorinated pyridines often involve multi-step processes that may utilize harsh reagents and generate significant waste. Future efforts could focus on the following:

Green Chemistry Approaches: The exploration of sustainable synthetic strategies is paramount. This includes the use of greener solvents, renewable starting materials, and catalytic systems that minimize waste and energy consumption. For instance, employing flow chemistry could offer enhanced control over reaction parameters, leading to higher yields and purity while reducing the environmental footprint. nih.gov

Late-Stage Fluorination and Difluoromethylation: Developing methods for the late-stage introduction of the fluorine and difluoromethyl groups onto a pre-functionalized picolinic acid scaffold would provide a more convergent and flexible synthetic route. This would enable the rapid generation of analogues for structure-activity relationship (SAR) studies.

Biocatalysis: The use of enzymes to catalyze specific steps in the synthesis could offer high selectivity and milder reaction conditions. researchgate.net Engineering enzymes for the specific fluorination or difluoromethylation of pyridine (B92270) rings is a challenging but potentially rewarding research direction.

A comparative table of potential synthetic strategies is presented below:

| Synthetic Strategy | Advantages | Potential Challenges |

| Traditional Multi-step Synthesis | Established methodologies for individual steps | Long reaction sequences, potential for low overall yield, use of hazardous reagents |

| Convergent Synthesis | Higher overall efficiency, modular approach | Requires careful planning of synthetic pathways and compatible reaction conditions |

| Late-Stage Functionalization | Rapid access to a library of analogues | Regioselectivity and chemoselectivity can be difficult to control |

| Flow Chemistry | Improved safety, better control over reaction parameters, potential for higher yields | Requires specialized equipment and optimization of flow conditions |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly | Enzyme stability and substrate specificity can be limiting factors |

Exploration of Underexplored Reactivity Patterns of the Core Structure

The electronic properties of the pyridine ring in this compound are significantly influenced by the strongly electron-withdrawing fluorine and difluoromethyl substituents. This unique electronic environment suggests that the compound may exhibit novel reactivity. Future research could investigate:

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyridine ring could facilitate SNAr reactions, allowing for the introduction of a variety of nucleophiles at specific positions. Studying the regioselectivity of these reactions would be crucial for synthetic applications.

C-H Functionalization: Direct C-H functionalization of the pyridine ring would provide an atom-economical way to introduce new functional groups. researchgate.net Research could focus on developing catalytic systems that can selectively activate the C-H bonds of the fluorinated pyridine core.

Reactions of the Carboxylic Acid Group: The carboxylic acid moiety can be transformed into a wide range of functional groups, such as esters, amides, and ketones. Exploring these transformations would expand the synthetic utility of this compound as a versatile building block.

Rational Design of Next-Generation Fluorinated Pyridine Scaffolds

Fluorinated pyridine scaffolds are prevalent in many pharmaceuticals and agrochemicals due to the unique properties conferred by fluorine, such as enhanced metabolic stability, increased binding affinity, and improved bioavailability. tandfonline.comnih.gov this compound can serve as a valuable starting point for the rational design of new bioactive molecules. dovepress.com

Medicinal Chemistry: The compound could be used as a scaffold to develop new drug candidates targeting a variety of diseases. nih.gov The difluoromethyl group, in particular, is known to act as a bioisostere for hydroxyl or thiol groups, potentially leading to improved pharmacological properties. nih.gov

Agrochemicals: The development of new herbicides, fungicides, and insecticides based on this fluorinated pyridine structure could lead to more effective and environmentally safer crop protection agents.

Materials Science: The unique electronic and physical properties of this compound could be exploited in the design of novel functional materials, such as organic light-emitting diodes (OLEDs) or liquid crystals.

The following table outlines potential areas for the rational design of new molecules based on the this compound scaffold.

| Application Area | Design Strategy | Desired Properties |

| Medicinal Chemistry | Bioisosteric replacement, structure-based drug design | Enhanced biological activity, improved pharmacokinetic profile, reduced toxicity |

| Agrochemicals | Optimization of herbicidal or pesticidal activity | High efficacy, selectivity, favorable environmental profile |

| Materials Science | Modification of electronic and photophysical properties | Desired optical and electronic characteristics, thermal stability |

Advanced Characterization Techniques for In-Situ Reaction Monitoring

The synthesis and reactions of fluorinated compounds can be complex and challenging to monitor using traditional analytical techniques. Advanced in-situ characterization methods can provide real-time insights into reaction kinetics and mechanisms, enabling rapid optimization.

19F NMR Spectroscopy: Due to the high sensitivity and natural abundance of the 19F nucleus, 19F NMR is a powerful tool for monitoring reactions involving fluorinated compounds. numberanalytics.commagritek.comrsc.org It can be used to track the consumption of starting materials and the formation of products and intermediates in real-time. researchgate.net

Other Spectroscopic Techniques: In-situ infrared (IR) and Raman spectroscopy can also provide valuable information about the changes in functional groups during a reaction.

Mass Spectrometry: Real-time mass spectrometry techniques can be used to identify and quantify reaction components, including transient intermediates.

Expanding the Scope of Mechanistic Chemical Biology Research

Fluorinated molecules are increasingly being used as tools to study biological systems and elucidate the mechanisms of enzymatic reactions. researchgate.net The unique properties of this compound make it a promising candidate for such studies.

Enzyme Inhibition Studies: The compound could be investigated as a potential inhibitor of enzymes involved in disease pathways. The fluorine and difluoromethyl groups can significantly alter the binding affinity and selectivity of the molecule.

19F NMR Probes: The compound could be used as a 19F NMR probe to study protein-ligand interactions and conformational changes in biomolecules. nih.gov

Metabolic Studies: Investigating the metabolic fate of this compound in biological systems could provide valuable information about the stability of the difluoromethyl group and the potential for the formation of toxic metabolites. rsc.org

Q & A

Q. How do researchers address conflicting data regarding the compound's solubility in different solvents?

Q. What methodologies are used to evaluate the environmental impact and degradation pathways?

- Methodological Answer :

- LC-MS/MS : Identifies degradation products in simulated environmental conditions (UV light, pH 9) .

- Ecotoxicology assays : Daphnia magna acute toxicity tests to assess ecological risks .

Q. How can researchers optimize catalytic systems for introducing difluoromethyl groups in similar compounds?

- Methodological Answer :

- Catalyst screening : High-throughput testing of Pd/Xantphos systems for C-F bond formation .

- Kinetic studies : Monitor reaction progress via in-situ IR spectroscopy to optimize temperature and catalyst loading .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.